molecular formula C9H18N2O B13327291 (R)-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane

(R)-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane

Cat. No.: B13327291
M. Wt: 170.25 g/mol
InChI Key: NRWCIWIKHNKCSK-MRVPVSSYSA-N
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Description

®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane is a heterocyclic compound featuring an oxetane ring and a diazepane ring The oxetane ring is a four-membered cyclic ether, while the diazepane ring is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane typically involves the formation of the oxetane ring followed by the construction of the diazepane ring. One common method for synthesizing oxetane derivatives is through the intramolecular cyclization of epoxides or halohydrins . For example, the oxetane ring can be formed by the cyclization of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures .

The diazepane ring can be constructed through various methods, including the cyclization of appropriate diamines with dihalides or through the reduction of diazepinones . The specific synthetic route for ®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane would involve the careful selection of starting materials and reaction conditions to ensure the correct stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of ®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane would likely involve scalable synthetic routes that can be optimized for yield and purity. This may include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Scientific Research Applications

Chemistry

In chemistry, ®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The oxetane ring is known to enhance the metabolic stability and bioavailability of drug candidates, while the diazepane ring can interact with biological targets such as enzymes and receptors .

Medicine

In medicinal chemistry, ®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane is investigated for its potential therapeutic applications. It may serve as a scaffold for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane is unique due to its combination of an oxetane ring and a diazepane ring. This dual-ring structure provides a distinct set of physicochemical properties, including enhanced stability and reactivity. The presence of both rings allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(5R)-5-methyl-1-(oxetan-3-yl)-1,4-diazepane

InChI

InChI=1S/C9H18N2O/c1-8-2-4-11(5-3-10-8)9-6-12-7-9/h8-10H,2-7H2,1H3/t8-/m1/s1

InChI Key

NRWCIWIKHNKCSK-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CCN(CCN1)C2COC2

Canonical SMILES

CC1CCN(CCN1)C2COC2

Origin of Product

United States

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